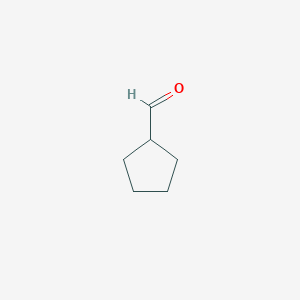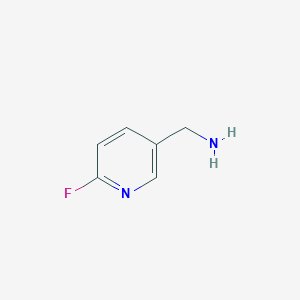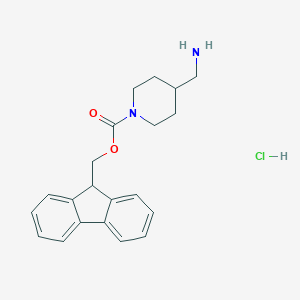
(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The fluorene moiety is often used in the synthesis of various organic compounds due to its stability and unique chemical properties.
Synthesis Analysis
The synthesis of related fluorene derivatives has been reported in the literature. For instance, a method for synthesizing 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates has been described, which involves the use of isocyanates derived from Fmoc-amino acids . This process yields crystalline solids that are fully characterized by various spectroscopic techniques. These carbamates serve as building blocks for the synthesis of dipeptidyl urea esters, indicating the versatility of fluorene derivatives in complex organic syntheses.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the presence of the fluorene core, which imparts rigidity and planarity to the molecule. This structural feature is crucial for the interaction of these molecules with other chemical entities. The characterization of such compounds typically involves IR, ^1H NMR, ^13C NMR, and mass spectrometry, which provide detailed information about the molecular framework and the nature of substituents attached to the fluorene core .
Chemical Reactions Analysis
Fluorene derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, the condensation of fluorene with 1,2,5-trimethyl-4-piperidone leads to the formation of fluorenylidene piperidine, which can be catalytically converted to other complex structures such as pyridofluoranthene . Additionally, oxidation reactions can yield fluorenol and spiro compounds, demonstrating the reactivity of the fluorene moiety in different chemical environments .
Physical and Chemical Properties Analysis
The physical properties of fluorene derivatives, such as their crystalline nature, are important for their isolation and purification . The chemical properties, including reactivity towards oxidation and condensation, are central to their utility in synthetic applications. The stability of the fluorene core also allows for the introduction of various functional groups, which can lead to the formation of a wide range of compounds with potential applications in drug development and materials science.
科学的研究の応用
Synthesis and Luminescence in Material Sciences
This compound also plays a role in material sciences, particularly in the synthesis and luminescence properties of fluorene compounds. Fluorene compounds have applications in the development of fluorescent sensors and in the study of charge-transfer adducts. For instance, a related compound, Piperidinium 9H-fluorene-9-carbodithioate, has been used to prepare gold complexes, exhibiting photoluminescence properties at 77 K. These properties are crucial for various applications, including sensor technology and photonic devices (J. Vicente et al., 2004).
Fluorene Schiff Base Compounds in Spectroscopy
The compound is also relevant in the synthesis of fluorene Schiff base compounds, which are characterized by their UV properties. These properties are essential for understanding the interaction of light with materials, which has implications in the field of spectroscopy and material characterization. The study of these compounds' absorption spectra, particularly how solvents and molecular structure affect these spectra, provides valuable insights into their applications in various scientific domains (W. Wen-zhong, 2011).
ACC1/2 Non-selective Inhibition in Metabolic Regulation
Another significant area of research involving this compound is its role in the inhibition of acetyl-CoA carboxylase (ACC1/2). ACC1/2 are enzymes involved in fatty acid metabolism, and their inhibition is crucial for regulating lipid biosynthesis in cells. This has implications in the treatment of metabolic disorders and understanding the fundamental aspects of cellular metabolism (Tomomichi Chonan et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20H,9-14,22H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZHAOBBSZRGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373395 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | |
CAS RN |
391248-14-9 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

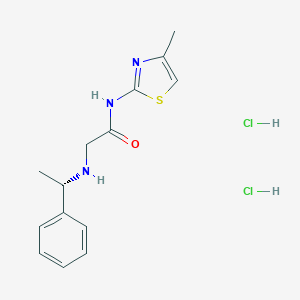
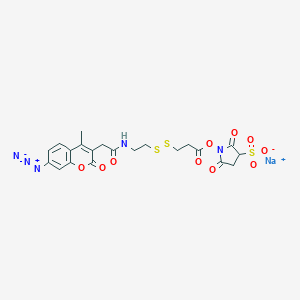
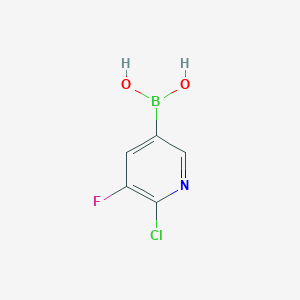

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)
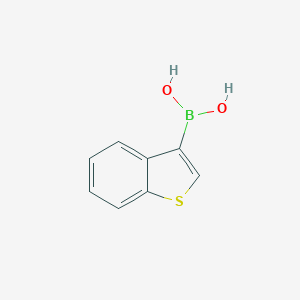

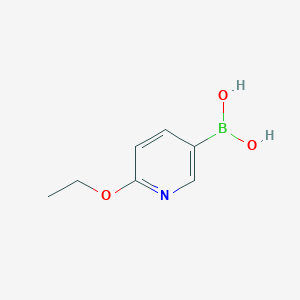
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)


